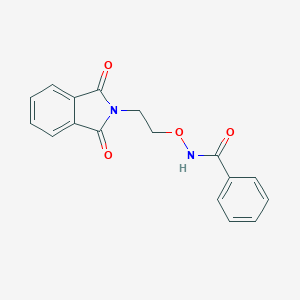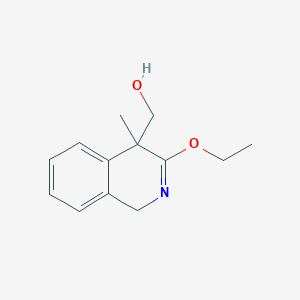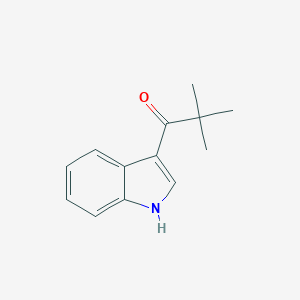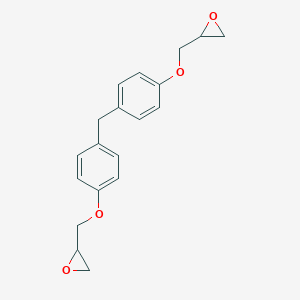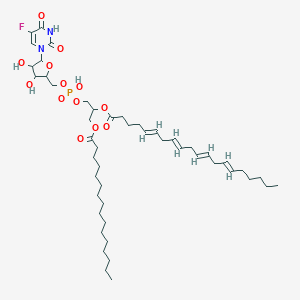
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine (PAF) is a synthetic phospholipid derivative that has been extensively studied for its potential applications in scientific research. It is a modified form of phosphatidylcholine, a major component of cell membranes, in which the arachidonic acid moiety has been replaced by a fluorinated uridine derivative.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine is not fully understood, but it is believed to act as a modulator of cell signaling pathways by interacting with specific membrane receptors and activating intracellular signaling cascades.
Effets Biochimiques Et Physiologiques
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of inflammatory responses, and the promotion of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine in lab experiments is its ability to mimic the structure and function of natural phospholipids, making it a useful tool for studying membrane biology and lipid metabolism. However, 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine also has some limitations, including its relatively high cost and the potential for non-specific interactions with other molecules in biological systems.
Orientations Futures
There are many potential future directions for research on 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine, including further studies of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases. Other areas of interest include the development of new synthesis methods for 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine and the investigation of its potential as a drug delivery vehicle for targeted therapies.
Méthodes De Synthèse
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The chemical synthesis involves the reaction of phosphatidylcholine with uridine and a fluorinating agent, while the enzymatic method involves the use of phospholipase D to modify the phosphatidylcholine molecule.
Applications De Recherche Scientifique
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been used in a variety of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and membrane structure and function. It has also been investigated for its potential as a drug delivery vehicle and as a therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
148763-97-7 |
|---|---|
Nom du produit |
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Formule moléculaire |
C48H78FN2O13P |
Poids moléculaire |
941.1 g/mol |
Nom IUPAC |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+ |
Clé InChI |
INKABUQUWVYDLO-KUKVZOPTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonymes |
1,2-PAPF 1-palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



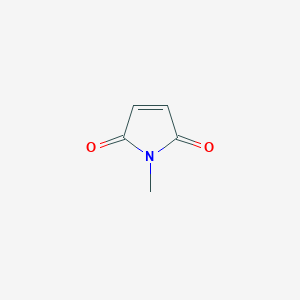
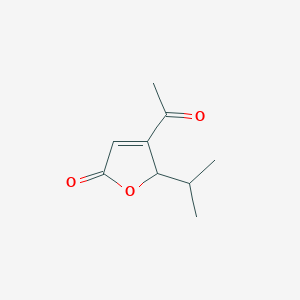
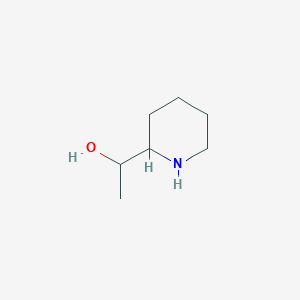
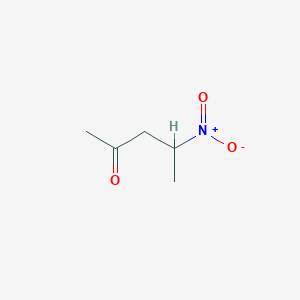
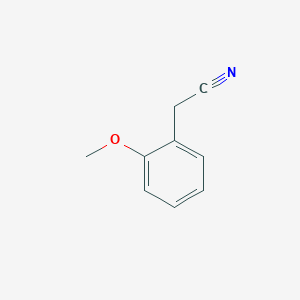
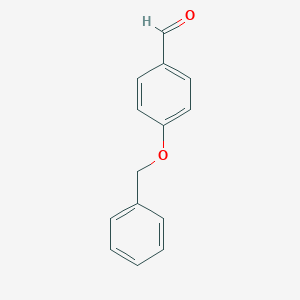
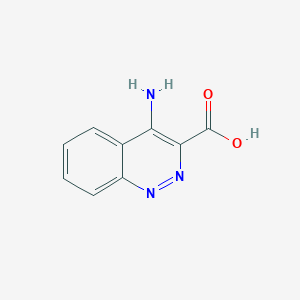
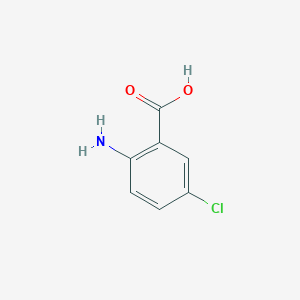
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
